Methyl 2,4-dimethyloxazole-5-carboxylate
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Overview
Description
Methyl 2,4-dimethyloxazole-5-carboxylate is a heterocyclic compound belonging to the oxazole family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dimethyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethyl-3-oxobutanoic acid with methanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyloxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
Methyl 2,4-dimethyloxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of methyl 2,4-dimethyloxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- Methyl 2,4-dimethyloxazole-4-carboxylate
- Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
Uniqueness
Methyl 2,4-dimethyloxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2,4-dimethyloxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
This compound belongs to the oxazole class of heterocycles, characterized by a five-membered ring containing nitrogen and oxygen. The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclization and functional group transformations. For instance, one efficient synthetic route involves the use of ethynyl oxazoles as versatile reagents in click chemistry, which facilitates the introduction of various substituents at different positions on the oxazole ring .
2. Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its interactions with specific biological targets.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a study demonstrated that modifications at the 4- and 5-positions on the oxazole core significantly influence antiproliferative activity. Compounds with methoxy substituents showed increased activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with some exhibiting IC50 values in the micromolar range .
The mechanisms underlying the antitumor effects involve interference with microtubule dynamics, which are crucial for cell division. Compounds derived from this compound have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
3. Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound derivatives:
Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|---|
4e | A549 | 3.5 | Microtubule disruption | |
5f | MCF-7 | 6.0 | Apoptosis induction | |
4i | HT-29 | 2.0 | Cell cycle arrest |
These findings indicate that structural modifications can significantly enhance the biological activity of this compound derivatives.
4. Toxicity and Safety Profile
An important aspect of evaluating any potential therapeutic agent is its toxicity profile. Preliminary studies assessing the cytotoxicity of this compound derivatives against normal human cells showed that these compounds exhibit low toxicity compared to their effects on tumor cells. For instance, compounds tested against peripheral blood lymphocytes demonstrated IC50 values greater than 10 µM, indicating a favorable therapeutic index .
5. Future Directions
Given the promising biological activities observed in various studies, further research is warranted to explore:
- In vivo efficacy : Evaluating the antitumor effects in animal models.
- Mechanistic studies : Understanding the detailed biochemical pathways involved in the action of these compounds.
- Structure-activity relationships (SAR) : Systematic exploration of how different substituents influence biological activity.
Properties
IUPAC Name |
methyl 2,4-dimethyl-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-6(7(9)10-3)11-5(2)8-4/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYPRWLVDXUJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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